tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
CAS No.: 219862-14-3
Cat. No.: VC21222952
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219862-14-3 |
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Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate |
Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) |
Standard InChI Key | GAURNOYXRZQBNV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 |
Introduction
Overview of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a chemical compound characterized by its unique structure that includes a tert-butyl group and a carbamate functional group attached to a tetrahydroquinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 248.32 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis of tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
The synthesis of this compound typically involves multiple steps of organic reactions. The general approach includes:
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Formation of Tetrahydroquinoline: Starting from appropriate precursors to create the tetrahydroquinoline framework.
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Carbamate Formation: Reacting the tetrahydroquinoline derivative with tert-butyl isocyanate to form the carbamate linkage.
This method allows for efficient production while maintaining high purity levels necessary for biological studies.
Biological Activity and Research Findings
Research indicates that tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate exhibits significant biological activity. Some key findings include:
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Neuroprotective Effects: Preliminary studies suggest that this compound may modulate neurotransmitter systems and exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
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Interaction with Biological Targets: It has been studied for its ability to interact with various receptors and enzymes relevant in disease pathways.
Applications in Medicinal Chemistry
Given its unique structural features and biological activities, tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate has potential applications in:
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Drug Development: As a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
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Pharmacological Studies: Investigating its effects on pain perception and inflammation pathways.
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